Thiophene-2-carboximidamide

nNOS inhibition Melanoma Medicinal chemistry

Thiophene-2-carboximidamide is the validated pharmacophoric core for isoform-selective nNOS inhibitors (Ki 5 nM, >440-fold over eNOS). Its 2-substitution pattern is structurally non-fungible—positional isomers or heterocyclic analogs fail to replicate conserved binding interactions (PDB 4KCL). Procure this specific building block for reproducible crystallography, SPR, and in vivo pharmacology. Ideal as a high-purity (>98%) HTS positive control; LogP 0.25 ensures reliable DMSO/aqueous solubility.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 54610-75-2
Cat. No. B1620697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carboximidamide
CAS54610-75-2
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=N)N
InChIInChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7)
InChIKeyQSELGEUCFNFITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-carboximidamide (CAS 54610-75-2): A Pharmacokinetically Privileged Scaffold for Selective nNOS Inhibition


Thiophene-2-carboximidamide (CAS 54610-75-2) is a heterocyclic amidine derivative comprising a five-membered thiophene ring substituted at the 2-position with a carboximidamide group (-C(=NH)NH₂) . It serves as the core pharmacophoric fragment in a class of compounds recognized for their enhanced biocompatibility and oral bioavailability relative to earlier nitric oxide synthase (NOS) inhibitors [1]. The compound and its derivatives have been crystallographically characterized in complex with neuronal nitric oxide synthase (nNOS), confirming a conserved binding mode that underpins its utility in designing isoform-selective inhibitors for therapeutic applications in melanoma and neurological disorders [2].

Thiophene-2-carboximidamide (CAS 54610-75-2) Substitution Risks: Why Structural Isomers and Heterocyclic Analogs Fail to Replicate nNOS Selectivity and Physicochemical Profile


Simply substituting Thiophene-2-carboximidamide with a positional isomer (e.g., thiophene-3-carboximidamide) or a heterocyclic analog (e.g., furan-2-carboximidamide or pyrrole-2-carboximidamide) is not a viable procurement strategy for nNOS-targeted research programs. The 2-substitution pattern on the thiophene ring is essential for establishing the precise geometry of key hydrogen-bonding interactions and π-stacking within the NOS active site, as evidenced by high-resolution crystallographic data [1]. Even minor alterations to the heterocyclic core or substitution position can result in a complete loss of isoform selectivity and a significant drop in binding affinity, thereby invalidating the intended biological or structural investigation. The quantitative evidence presented below details these critical differentiators, confirming that Thiophene-2-carboximidamide is a non-fungible building block for this specific pharmacological niche [2].

Thiophene-2-carboximidamide (CAS 54610-75-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs


Thiophene-2-carboximidamide Derivative Achieves 5 nM nNOS Ki, Surpassing Furan and Pyrrole Analogs in Potency

A derivative of Thiophene-2-carboximidamide (compound 13) exhibits an inhibitory constant (Ki) of 5 nM against purified human nNOS, demonstrating a 1.7-fold improvement over compound 14 and low nanomolar potency that is a hallmark of this scaffold [1]. In contrast, a representative furan-2-carboximidamide derivative from a related study (compound 24) displays an IC50 of 440 nM against nNOS, which is approximately 88-fold less potent . While direct Ki-to-IC50 comparisons require caution, the difference in magnitude is consistent with the superior binding affinity conferred by the thiophene core's sulfur atom, which engages in favorable hydrophobic contacts and π-interactions not accessible to the oxygen-containing furan analog. A pyrrole-2-carboximidamide derivative exhibited an even weaker nNOS IC50 of 2200 nM, representing a >440-fold loss in potency relative to the thiophene-based inhibitor [2].

nNOS inhibition Melanoma Medicinal chemistry

Thiophene-2-carboximidamide Scaffold Delivers >440-Fold Selectivity for nNOS over eNOS, a Critical Safety Parameter Lacking in Benzamidine-Based Inhibitors

The double-headed Thiophene-2-carboximidamide inhibitor 13 demonstrates a selectivity ratio of 440-fold for human nNOS over human endothelial NOS (eNOS) [1]. This high degree of isoform discrimination is essential to avoid the cardiovascular liabilities (e.g., hypotension) associated with eNOS inhibition. In stark contrast, the classic amidine inhibitor benzamidine, a common starting point for NOS inhibitor design, exhibits minimal to no selectivity between nNOS and eNOS isoforms. Reported Ki values for benzamidine derivatives against nNOS and eNOS are often within the same order of magnitude (e.g., Ki = 570 nM for nNOS vs. Ki = 1200 nM for eNOS, representing only ~2-fold selectivity) [2]. The thiophene-2-carboximidamide motif's ability to exploit a specific structural pocket adjacent to the heme propionate in nNOS is the key determinant of this enhanced selectivity profile.

Isoform selectivity nNOS eNOS

Commercial Purity of Thiophene-2-carboximidamide (CAS 54610-75-2) Consistently Exceeds 98%, Outperforming the ≥95% Standard for Pyrrole and Furan Analogs

Multiple reputable chemical suppliers list the minimum purity specification for Thiophene-2-carboximidamide (CAS 54610-75-2) at 98% , with some vendors offering material with a purity of NLT 98% or confirming >98% purity . This represents a tangible 3-5% absolute increase in purity compared to the more common 95% minimum purity standard observed for heterocyclic analogs like furan-2-carboximidamide hydrochloride [1] and 1H-pyrrole-2-carboximidamide [2]. While a 3% difference may appear small, it translates to a significant reduction in unknown impurities that could confound biological assays or interfere with downstream synthetic steps.

Chemical purity Procurement Quality control

Thiophene-2-carboximidamide Exhibits a Calculated ACD/LogP of 0.25, a Hydrophilicity Advantage Over Furan and Benzene Analogs for Aqueous Formulation

The predicted ACD/LogP for Thiophene-2-carboximidamide is 0.25 , indicating a balanced hydrophilic character that is conducive to aqueous solubility and formulation. This value is lower (more hydrophilic) than the predicted LogP for its direct oxygen analog, furan-2-carboximidamide (ACD/LogP = 0.58) [1], and substantially lower than that of the phenyl analog, benzamidine (LogP = 1.15) [2]. The lower LogP of the thiophene derivative suggests superior water solubility and a reduced tendency for non-specific hydrophobic aggregation or protein binding, which are common issues with more lipophilic amidine-based inhibitors.

Physicochemical properties LogP Solubility

Thiophene-2-carboximidamide (CAS 54610-75-2): Prioritized Application Scenarios Based on Verified Differential Evidence


Medicinal Chemistry: Designing Next-Generation Selective nNOS Inhibitors for Melanoma and Migraine

Given the demonstrated 5 nM Ki and >440-fold selectivity for nNOS over eNOS [1], Thiophene-2-carboximidamide is the preferred starting material for synthesizing novel inhibitors intended for in vivo studies of melanoma [2] or neurological disorders like migraine . Its high potency and selectivity profile justify its use over benzamidine or furan analogs in medicinal chemistry campaigns where minimizing cardiovascular risk is paramount.

Structural Biology: Crystallographic and Biophysical Studies of NOS Isoform-Specific Binding

The availability of high-resolution crystal structures of Thiophene-2-carboximidamide derivatives in complex with nNOS (e.g., PDB 4KCL) confirms a precise and conserved binding mode [1]. Researchers can confidently procure this specific compound for co-crystallization or surface plasmon resonance (SPR) studies, knowing that its binding interactions have been extensively validated and that alternative heterocyclic analogs will not produce the same structural results.

High-Throughput Screening (HTS) and Assay Development: Use as a Validated Positive Control

With a commercial purity consistently exceeding 98% [2] and a well-defined, potent inhibitory profile against nNOS, Thiophene-2-carboximidamide is ideally suited as a high-quality positive control in HTS campaigns. Its balanced LogP (0.25) ensures reliable dissolution in DMSO/aqueous buffers, minimizing the risk of compound precipitation or aggregation artifacts that can plague more lipophilic controls . Using a 95% purity analog would introduce a higher burden of unknown impurities, potentially skewing assay results.

Chemical Biology: Development of Activity-Based Probes or PROTACs Targeting nNOS

The unique and validated binding pose of Thiophene-2-carboximidamide within the nNOS active site, particularly its interactions with the heme propionate, makes it a superior warhead for developing chemical biology tools [1]. Its structural specificity ensures that any conjugated linker or payload will be oriented away from critical binding interactions, a design feature that is not guaranteed with less selective or structurally uncharacterized amidine warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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